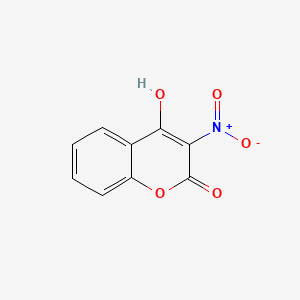

4-Hydroxy-3-nitrocoumarine

Vue d'ensemble

Description

4-Hydroxy-3-nitrocoumarin is a derivative of coumarin. It has been investigated for its cytotoxic action against cultured human tumor and normal cells .

Synthesis Analysis

4-Hydroxy-3-nitrocoumarin can be prepared by the nitration of 4-hydroxycoumarin in glacial acetic acid using 72% HNO3 .Molecular Structure Analysis

The compound underwent comprehensive characterization using FT-IR, FT-Raman, and UV-Vis spectroscopy. Computed vibrational wavenumbers were aligned with experimental values, revealing π to π* and n to π* electronic transitions .Chemical Reactions Analysis

Analysis of frontier molecular orbitals, Molecular electrostatic potential surface, Mulliken atomic charge distribution, and Natural bond orbitals corroborated the compound’s bioactivity, showcasing intramolecular charge transfer from the methyl group to the nitro group .Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H5NO5, an average mass of 207.140 Da, and a monoisotopic mass of 207.016769 Da . Its density is 1.6±0.1 g/cm3, boiling point is 364.5±42.0 °C at 760 mmHg, and vapour pressure is 0.0±0.9 mmHg at 25°C .Applications De Recherche Scientifique

Agent Cytotoxique en Recherche Contre le Cancer

La 4-Hydroxy-3-nitrocoumarine a été étudiée pour son action cytotoxique contre les cellules tumorales humaines et les cellules normales en culture. Cette propriété est cruciale pour la recherche sur le cancer, car elle contribue à comprendre le potentiel du composé à inhiber ou à tuer les cellules cancéreuses .

Médicament Potentiel pour le Traitement du Cancer du Poumon

Des études in vitro ont montré que la this compound présente une inhibition plus forte des lignées cellulaires cancéreuses A549 par rapport aux cellules HeLa, ce qui indique son potentiel en tant que médicament ciblé pour le traitement du cancer du poumon. L'analyse d'amarrage moléculaire corrobore ces résultats, suggérant l'efficacité du composé dans la liaison aux cibles moléculaires liées au cancer .

Outil d'Analyse Spectroscopique

Le composé a fait l'objet d'une caractérisation complète à l'aide de la spectroscopie FT-IR, FT-Raman et UV-Vis. Ces techniques sont essentielles pour comprendre la structure moléculaire et les transitions électroniques, qui sont précieuses dans divers domaines de la recherche scientifique .

Marquage Fluorescent des Biomolécules

Les coumarines, y compris les dérivés comme la this compound, jouent un rôle clé dans le marquage fluorescent des biomolécules. Cette application est importante en recherche biologique et médicale pour visualiser et suivre les processus biologiques .

Détection des Ions Métalliques

Les propriétés fluorescentes des coumarines sont utilisées pour détecter les ions métalliques. Ceci est particulièrement utile dans la surveillance environnementale et la chimie analytique pour détecter et quantifier les contaminants métalliques .

Détection de la Polarité du Microenvironnement

Les coumarines sont utilisées pour détecter les changements de polarité du microenvironnement. Cette application est bénéfique pour étudier la dynamique de la membrane cellulaire et les interactions au sein des systèmes biologiques .

Détection du pH

La fluorescence sensible au pH des coumarines permet de les utiliser comme indicateurs de pH. Ceci est important dans divers tests biochimiques où les changements de pH doivent être surveillés avec précision .

Mécanisme D'action

Target of Action

4-Hydroxy-3-nitrocoumarin is a coumarin derivative that has been investigated for its cytotoxic action against cultured human tumor and normal cells . .

Mode of Action

The mode of action of 4-Hydroxy-3-nitrocoumarin involves intramolecular charge transfer from the methyl group to the nitro group . This interaction may contribute to its bioactivity.

Biochemical Pathways

Coumarins, in general, are known to have diverse biological and therapeutic properties . They can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .

Result of Action

The result of 4-Hydroxy-3-nitrocoumarin’s action is its cytotoxic effect against cultured human tumor and normal cells . It has been shown to have antibacterial activity against Klebsiella pneumonia . In vitro cytotoxicity studies demonstrated a stronger inhibition of A549 cancer cell lines compared to HeLa cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Hydroxy-3-nitrocoumarin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, 4-Hydroxy-3-nitrocoumarin has been found to interact with proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses .

Cellular Effects

The effects of 4-Hydroxy-3-nitrocoumarin on cells are profound. It has been observed to induce cytotoxicity in both tumor and normal cell lines. This compound can disrupt cell signaling pathways, leading to apoptosis or programmed cell death . Furthermore, 4-Hydroxy-3-nitrocoumarin influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Hydroxy-3-nitrocoumarin exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . Additionally, 4-Hydroxy-3-nitrocoumarin has been shown to cause intramolecular charge transfer, which can affect the electronic properties of the molecule and its interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-3-nitrocoumarin can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy-3-nitrocoumarin remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound can lead to sustained cellular stress and potential adaptation or resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-3-nitrocoumarin vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity, while at higher doses, it can become toxic and induce adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . High doses of 4-Hydroxy-3-nitrocoumarin can lead to significant cellular damage and organ toxicity in animal models .

Metabolic Pathways

4-Hydroxy-3-nitrocoumarin is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect metabolic flux and alter the levels of metabolites in cells . These interactions can influence the overall metabolic state of the cell and contribute to its biological effects .

Transport and Distribution

The transport and distribution of 4-Hydroxy-3-nitrocoumarin within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of 4-Hydroxy-3-nitrocoumarin can affect its biological activity and the extent of its effects on cellular function .

Subcellular Localization

4-Hydroxy-3-nitrocoumarin exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Hydroxy-3-nitrocoumarin within the cell can determine its interactions with other biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

4-hydroxy-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQAQAUWFHMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174104 | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-31-8 | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20261-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Z9V79UD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395484.png)

![3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1395485.png)

![3-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1395486.png)

![3-[(2-Propynyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395487.png)

![3-[(3,5-Difluorobenzyl)oxy]azetidine](/img/structure/B1395490.png)

![3-[(3-Pyridinyloxy)methyl]piperidine hydrochloride](/img/structure/B1395491.png)

![3-[2-(Tert-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395493.png)

![3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395494.png)

![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395497.png)